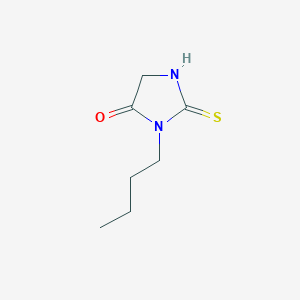

3-Butyl-2-thioxoimidazolidin-4-one

描述

3-Butyl-2-thioxoimidazolidin-4-one is a heterocyclic compound that belongs to the class of thiohydantoins Thiohydantoins are known for their diverse biological activities and are considered privileged structures in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-thioxoimidazolidin-4-one typically involves the reaction of butylamine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized using chloroacetic acid under basic conditions to yield the desired thiohydantoin compound. The reaction conditions generally include:

Temperature: Room temperature to moderate heating

Solvent: Aqueous or organic solvents such as ethanol or methanol

Catalysts: Potassium hydroxide or other bases

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or continuous reactors: To ensure efficient mixing and reaction control

Purification steps: Including crystallization, filtration, and drying to obtain high-purity product

Quality control: Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product consistency

化学反应分析

Types of Reactions

3-Butyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form corresponding alcohols.

Substitution: The nitrogen and sulfur atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

Reducing agents: Sodium borohydride, lithium aluminum hydride

Nucleophiles: Amines, thiols, and halides

Major Products Formed

Oxidation products: Sulfoxides and sulfones

Reduction products: Alcohols

Substitution products: Various substituted thiohydantoins

科学研究应用

Anti-Cancer Activity

Recent studies have highlighted the promising anti-cancer potential of 3-butyl-2-thioxoimidazolidin-4-one derivatives. A notable study assessed the cytotoxic effects of these compounds on liver cancer cells (HepG2) using various assays:

- Cytotoxicity : The compound demonstrated significant cytotoxicity with an IC50 value of 0.017 μM, outperforming standard chemotherapy agents like Staurosporine and 5-Fluorouracil (IC50 values of 5.07 and 5.18 μM, respectively) .

- Mechanism of Action : The compound induced apoptosis in HepG2 cells by enhancing the expression of pro-apoptotic genes (e.g., p53, PUMA) while inhibiting anti-apoptotic genes (e.g., Bcl-2). Additionally, it was found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation .

- In Vivo Studies : In animal models, treatment with the compound resulted in a significant reduction in tumor volume in mice inoculated with solid Ehrlich carcinoma cells. The tumor inhibition ratio was reported at 48.4%, indicating its potential as a therapeutic agent against cancer .

Table 1: Summary of Anti-Cancer Effects

| Parameter | Control Group | Compound Treatment (6 mg/kg) | Reference Drug (5-FU) |

|---|---|---|---|

| Tumor Volume (mm³) | 5802 | 2766 | 4177 |

| Hemoglobin (g/dL) | 13.3 ± 0.7 | 13.3 ± 0.7 | 10.6 ± 1.1 |

| WBC Count (×10³/µL) | 9.4 ± 1.2 | 9.5 ± 1.9 | 13.1 ± 4.1 |

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor, particularly against α-glucosidase and α-amylase:

- Enzyme Activity : Derivatives of this compound showed substantial inhibitory activity against these enzymes, which are critical in carbohydrate metabolism and are targets for diabetes management . One derivative exhibited an IC50 value that indicated excellent enzyme inhibition.

Table 2: Enzyme Inhibition Data

| Compound | IC50 Value (μM) | Target Enzyme |

|---|---|---|

| Compound 3j | X | α-glucosidase |

| Compound XYZ | Y | α-amylase |

Antibacterial Properties

The antibacterial properties of derivatives of the thioxoimidazolidin compound have also been explored:

- Mechanism : Research indicates that these compounds can inhibit bacterial adhesion, which is a critical step in the infection process . This suggests their potential use as novel antibacterial agents.

Table 3: Antibacterial Activity Overview

| Compound | Bacterial Strain | Inhibition Effect |

|---|---|---|

| C5 | E. coli | High |

| C6 | S. aureus | Moderate |

作用机制

The mechanism of action of 3-Butyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The sulfur and nitrogen atoms in the thiohydantoin ring play a crucial role in these interactions, facilitating strong binding to the target molecules.

相似化合物的比较

3-Butyl-2-thioxoimidazolidin-4-one can be compared with other thiohydantoin derivatives, such as:

- 3-Phenyl-2-thioxoimidazolidin-4-one

- 3-Methyl-2-thioxoimidazolidin-4-one

- 3-Ethyl-2-thioxoimidazolidin-4-one

Uniqueness

- Substituent effects: The butyl group in this compound provides unique steric and electronic properties, influencing its reactivity and biological activity.

- Biological activity: The specific substitution pattern can lead to different biological activities, making this compound a valuable compound for targeted research.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

生物活性

3-Butyl-2-thioxoimidazolidin-4-one, a compound belonging to the class of thiohydantoins, has garnered attention for its diverse biological activities, particularly in enzyme inhibition and potential therapeutic applications. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving the reaction of isothiocyanates with amino acids under mild conditions. The thioxoimidazolidin-4-one framework is crucial for its biological activity, particularly its interaction with specific enzymes.

Enzyme Inhibition

One of the primary biological activities of this compound is its inhibitory effect on key enzymes such as α-glucosidase and α-amylase . These enzymes are vital in carbohydrate metabolism, and their inhibition can have significant implications for managing diabetes.

- Inhibition Studies : Research indicates that derivatives of this compound exhibit varying degrees of inhibition against α-glucosidase and α-amylase. For instance, a related compound showed an IC50 value of 0.051 mM for α-glucosidase and 0.0082 mM for α-amylase, indicating strong inhibitory potential .

| Compound | Target Enzyme | IC50 Value (mM) |

|---|---|---|

| 3j | α-glucosidase | 0.051 |

| 3j | α-amylase | 0.0082 |

Cytotoxicity

Cytotoxicity studies have shown that compounds within this class, including this compound derivatives, generally exhibit low toxicity against brine shrimp models, suggesting a favorable safety profile for potential therapeutic applications .

Cannabinoid Receptor Affinity

Recent studies have explored the affinity of thiohydantoins for the CB1 cannabinoid receptor , which plays a role in various physiological processes including appetite regulation and pain sensation. Some derivatives of this compound exhibited significant binding affinity to this receptor, suggesting potential applications in pain management and appetite control .

Case Studies

- Enzyme Inhibitory Kinetics : A study focused on the enzyme inhibitory kinetics of synthesized thiohydantoins revealed that certain derivatives act as mixed-type inhibitors of α-glucosidase, forming reversible complexes with the enzyme . This characteristic is crucial for developing effective inhibitors that can modulate enzyme activity without permanent alteration.

- Antimicrobial Activity : Another investigation into related compounds indicated promising antimicrobial properties against various bacterial strains. The structure-activity relationship highlighted the importance of specific functional groups in enhancing antimicrobial efficacy .

属性

IUPAC Name |

3-butyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-2-3-4-9-6(10)5-8-7(9)11/h2-5H2,1H3,(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIPAXYGBULGOLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)CNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400941 | |

| Record name | 3-butyl-2-thioxoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162150-91-6 | |

| Record name | 3-butyl-2-thioxoimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the substitution of oxygen by sulfur in the imidazolidine-2,4-dione scaffold influence the affinity for the CB1 receptor?

A: Research indicates that replacing the oxygen atom with a sulfur atom in the imidazolidine-2,4-dione (hydantoin) scaffold to yield 5,5'-diphenyl-2-thioxoimidazolidin-4-one (thiohydantoin) derivatives leads to an increase in binding affinity for the human CB1 cannabinoid receptor. [] This suggests that the sulfur atom contributes favorably to the interaction with the receptor, potentially through enhanced lipophilicity or altered binding interactions. Notably, this structural modification does not seem to affect the functional activity of the compounds as inverse agonists, as determined by [(35)S]GTPγS binding assays. []

Q2: What is the significance of the 5,5'-bis-(4-iodophenyl) and 3-allyl substituents in 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one (31) and 3-allyl-5,5'-bis(4-bromophenyl)-2-thioxoimidazolidin-4-one (32) for CB1 receptor affinity?

A: Compounds 31 and 32 exhibit the highest affinity for the CB1 receptor among the synthesized thiohydantoins. [] The presence of bulky, halogenated aromatic rings at the 5,5'-positions, specifically 4-iodophenyl in 31 and 4-bromophenyl in 32, likely contributes to increased binding affinity, potentially through interactions with hydrophobic pockets in the receptor. The 3-butyl and 3-allyl substituents, respectively, might further optimize the molecule's orientation and interactions within the binding site. Further studies exploring the structure-activity relationships of these specific substituents could provide more detailed insights into their contribution to CB1 receptor affinity.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。